Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
CAS No.: 176977-34-7
Cat. No.: VC21300236
Molecular Formula: C22H34Si2
Molecular Weight: 354.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176977-34-7 |
|---|---|
| Molecular Formula | C22H34Si2 |
| Molecular Weight | 354.7 g/mol |
| IUPAC Name | trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane |
| Standard InChI | InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3 |
| Standard InChI Key | XOYNIANNDRVRGV-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C |
| Canonical SMILES | CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Information
Basic Identification Parameters
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane can be identified through various standard chemical identifiers as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 176977-34-7 |
| Molecular Formula | C22H34Si2 |
| Molecular Weight | 354.7 g/mol |
| IUPAC Name | trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane |
| PubChem Compound ID | 10861172 |
| MDL Number | MFCD23135418 |
The compound features a characteristic structure with silyl groups at both ends of a phenyl-diethynyl backbone, providing it with unique reactivity patterns .
Structural Descriptors and Chemical Identifiers
The precise structural information for this compound can be represented through various chemical notation systems:
| Structural Descriptor | Value |
|---|---|
| Standard InChI | InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3 |
| Standard InChIKey | XOYNIANNDRVRGV-UHFFFAOYSA-N |
| SMILES | CC(C)Si(C(C)C)C(C)C |
| Canonical SMILES | CC(C)Si(C(C)C)C(C)C |
These identifiers provide a standardized way to represent the compound's structure in chemical databases and literature .
Physical and Chemical Properties
Physical Characteristics
The physical properties of Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane are important for understanding its behavior in various chemical applications:
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Storage Condition | 2-8°C |
| Sensitivity | IRRITANT |
| Exact Mass | 354.21990415 Da |
| Monoisotopic Mass | 354.21990415 Da |
The compound requires refrigerated storage conditions, indicating potential instability at higher temperatures .
Computed Molecular Properties
Computational analysis provides additional insights into the molecule's chemical behavior:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 7 |
The absence of hydrogen bond donors and acceptors suggests limited hydrogen bonding capabilities, while the seven rotatable bonds indicate considerable conformational flexibility .
Applications in Chemical Synthesis
Cross-Coupling Reactions
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane serves as a valuable component in organic synthesis, particularly in:
-
Sonogashira cross-coupling reactions for forming carbon-carbon bonds between unsaturated organic compounds
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Selective transformation of complex molecules through orthogonal protection/deprotection strategies
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Step-wise construction of extended π-conjugated systems through sequential coupling steps
The presence of both trimethylsilyl and triisopropylsilyl protecting groups on the terminal alkynes allows for selective deprotection, enabling controlled sequential coupling reactions.
Role as Intermediates and Building Blocks
This compound functions as:
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A protected building block in multi-step synthetic pathways
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An intermediate in the synthesis of more complex molecules with extended conjugation
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A precursor for materials with applications in organic electronics and optoelectronics
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A component in the development of molecular wires and other linear conjugated systems
The silyl groups serve as protecting groups that can be selectively removed under specific conditions, allowing for controlled functionalization of the alkyne moieties.
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.9283 mL | 19.6417 mL | 39.2835 mL |
| 5 mM | 0.7857 mL | 3.9283 mL | 7.8567 mL |
| 10 mM | 0.3928 mL | 1.9642 mL | 3.9283 mL |
This information is particularly valuable for researchers preparing solutions for experimental work .
Related Compounds and Structural Analogs
Homologous Series
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane belongs to a family of compounds with varying conjugation lengths:
-
Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane (CAS 176977-36-9, C38H42Si2, MW 554.9 g/mol) - Contains three additional phenylethynyl units in the backbone
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Silane, trimethyl[[4-[[4-[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- (CAS 176977-40-5) - An extended analog with five phenyl rings in the conjugated backbone
These compounds differ in the number of phenylethynyl units separating the terminal silyl groups, resulting in varying conjugation lengths and potentially different electronic properties .
Structural Significance
The structural variations within this family of compounds are significant because:
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Longer conjugated systems typically exhibit different optical and electronic properties
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Extended π-conjugation can lead to changes in absorption/emission wavelengths
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Longer molecular chains may display different reactivity patterns and solubility profiles
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The accessibility of different chain lengths enables fine-tuning of properties for specific applications
These structural analogs demonstrate the versatility of the basic silyl-terminated phenylethynyl building blocks in constructing molecules with tailored properties .
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